

The Discovery and Development of CCG-203971: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of CCG-203971, a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Initially identified through a cell-based reporter assay, CCG-203971 has demonstrated significant anti-fibrotic and anti-metastatic potential in various in vitro and in vivo models. Subsequent research has identified the transcriptional co-regulator Pirin as a direct molecular target. This document details the medicinal chemistry efforts leading to CCG-203971, its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.

Discovery and Medicinal Chemistry

CCG-203971 emerged from a medicinal chemistry campaign aimed at optimizing a first-generation Rho/MRTF/SRF pathway inhibitor, CCG-1423. While CCG-1423 showed promise in blocking cancer cell migration and proliferation, it suffered from poor pharmacokinetic properties and off-target effects. The development of **CCG-203971** focused on improving potency, metabolic stability, and reducing toxicity.

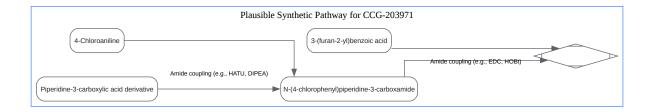
Structure-activity relationship (SAR) studies on the CCG-1423 scaffold led to the identification of nipecotic acid derivatives as a promising chemical series. **CCG-203971**, a nipecotic



bis(amide) analog, demonstrated improved tolerability in vivo compared to its predecessor.[1] Further optimization efforts within this series led to the development of even more metabolically stable compounds like CCG-222740 and CCG-232601.[1]

Synthesis of CCG-203971

While a specific, detailed synthesis protocol for **CCG-203971** is not publicly available, a plausible synthetic route can be inferred from the synthesis of related N-aryl-1- (heteroarylcarbonyl)piperidine-3-carboxamides. The general approach likely involves the coupling of a piperidine-3-carboxamide core with 3-(furan-2-yl)benzoic acid and 4-chloroaniline. A representative synthetic scheme is outlined below.



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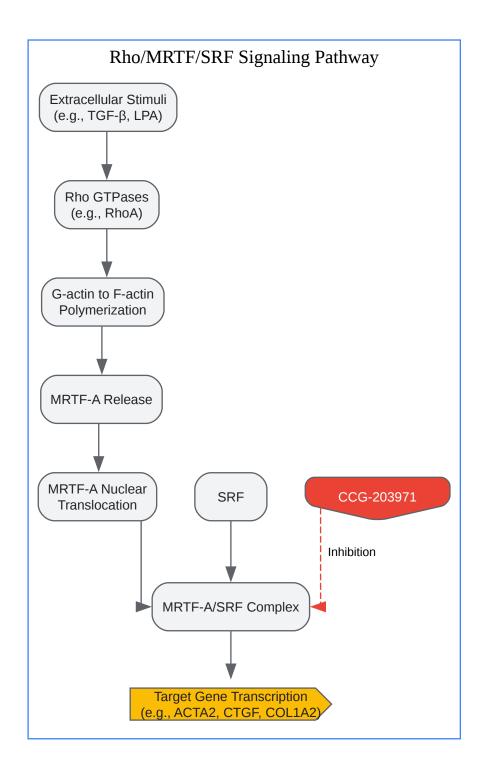
Caption: Plausible synthesis of **CCG-203971**.

Mechanism of Action Inhibition of the Rho/MRTF/SRF Signaling Pathway

CCG-203971 was initially identified as an inhibitor of the RhoA-regulated MRTF/SRF-mediated gene transcription pathway.[2] This signaling cascade is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and the expression of fibrotic genes.

[3] The pathway is initiated by the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A acts as a co-activator for SRF, driving the transcription of target genes.[3][4]





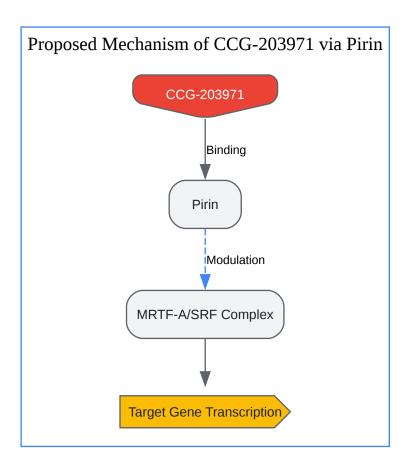
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Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG-203971.

Pirin as a Direct Molecular Target



While initially characterized as a pathway inhibitor, the precise molecular target of the CCG-1423/CCG-203971 series was unknown for some time. Affinity isolation-based target identification efforts subsequently revealed that these compounds directly bind to Pirin, an iron-dependent nuclear protein and transcriptional co-regulator.[5][6][7] Biophysical studies, including isothermal titration calorimetry, confirmed this interaction.[6] Genetic and pharmacological studies have shown that Pirin can modulate MRTF/SRF-dependent gene transcription, suggesting that CCG-203971 exerts its effects on the Rho/MRTF/SRF pathway through its interaction with Pirin.[2][8]



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Caption: **CCG-203971** binds to Pirin, which in turn modulates MRTF/SRF-mediated transcription.

In Vitro Pharmacology



CCG-203971 has been evaluated in a variety of in vitro assays to determine its potency and cellular effects.

Assay	Cell Line/System	Endpoint	IC50/EC50	Reference(s)
SRE-Luciferase	HEK293T	Inhibition of RhoA/C- activated luciferase	6.4 μΜ	[5]
SRE.L Reporter	HEK293T	Inhibition of Rho- mediated gene transcription	0.64 μΜ	[6][9]
Cell Migration	PC-3	Inhibition of cell migration	4.2 μΜ	[5]
Cell Viability	WI-38	Cytotoxicity	12.0 ± 3.99 μM	[2]
Cell Viability	C2C12	Cytotoxicity	10.9 ± 3.52 μM	[2]
ACTA2 Expression	Human Dermal Fibroblasts	Inhibition of TGF- β stimulated expression	-	[6]
CTGF, COL1A2 Expression	SSc and LPA/TGFβ- stimulated fibroblasts	Inhibition of expression	-	[10]

Detailed Experimental Protocols

This assay is used to quantify the activity of the MRTF/SRF transcription factor complex.

- Cell Culture and Transfection:
 - HEK293T cells are cultured in DMEM supplemented with 10% FBS.



- Cells are seeded in 96-well plates at a density of 30,000 cells per well one day before transfection.
- Cells are co-transfected with an SRE-luciferase reporter plasmid and a constitutively active Gα12 plasmid (to stimulate the Rho pathway) using a suitable transfection reagent.
 A Renilla luciferase plasmid is often co-transfected for normalization.[1][11]
- Compound Treatment:
 - Approximately 24 hours post-transfection, the medium is replaced with serum-free or low-serum medium containing various concentrations of CCG-203971 or vehicle control (e.g., DMSO).
- Luciferase Activity Measurement:
 - After a 6-hour incubation with the compound, luciferase activity is measured using a dualluciferase reporter assay system.[9][12]
 - Firefly luciferase activity is normalized to Renilla luciferase activity.
 - IC50 values are calculated from the dose-response curves.

This assay assesses the effect of **CCG-203971** on cancer cell migration.

- Cell Seeding and Monolayer Formation:
 - PC-3 prostate cancer cells are seeded in 24-well plates and grown to confluence.
- Wound Creation:
 - A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
- · Compound Treatment and Imaging:
 - The cells are washed to remove debris and then incubated with a medium containing different concentrations of CCG-203971 or vehicle control.
 - The wound area is imaged at time 0 and at subsequent time points (e.g., 24 or 48 hours).



- Data Analysis:
 - The rate of wound closure is quantified by measuring the area of the scratch at each time point.
 - The inhibition of cell migration is calculated relative to the vehicle-treated control.

In Vivo Pharmacology and Pharmacokinetics

CCG-203971 has shown efficacy in preclinical models of fibrosis.

Animal Model	Dosing Regimen	Key Findings	Reference(s)
Bleomycin-induced skin fibrosis (mouse)	100 mg/kg, i.p., twice daily for 2 weeks	Significantly suppressed bleomycin-induced skin thickening and collagen deposition.	[5]
Bleomycin-induced lung fibrosis (mouse) 100 mg/kg, i.p., twice daily from day 11 to 21		Attenuated lung fibrosis and reduced collagen accumulation.	

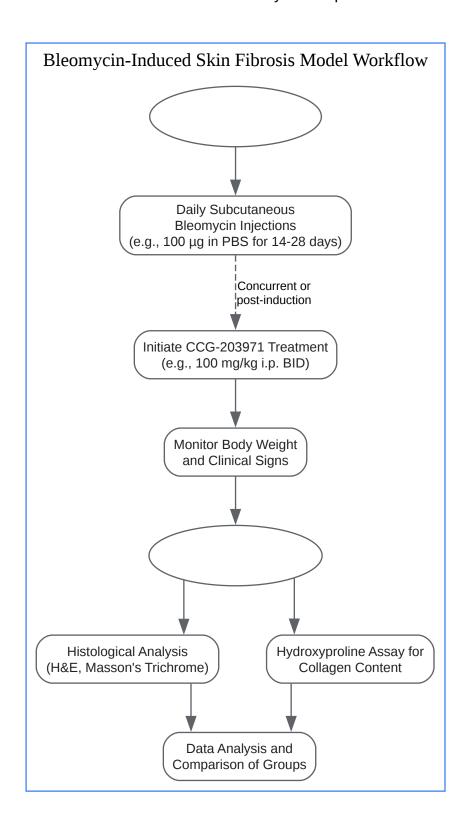
Pharmacokinetic Parameter	Value	Species/System	Reference(s)
Half-life (t1/2)	1.6 min	Mouse liver microsomes	[5][9]

The poor pharmacokinetic profile of **CCG-203971**, particularly its rapid metabolism, prompted the development of more stable analogs for further preclinical and potential clinical development.[5][7]

Detailed In Vivo Protocol: Bleomycin-Induced Skin Fibrosis



This model is used to evaluate the anti-fibrotic efficacy of compounds in vivo.



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